molecular formula C26H38O3 B14387442 2-Oxo-2-phenylethyl octadec-4-ynoate CAS No. 90123-97-0

2-Oxo-2-phenylethyl octadec-4-ynoate

Cat. No.: B14387442
CAS No.: 90123-97-0
M. Wt: 398.6 g/mol
InChI Key: DSQWEGXLJIIFKC-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl octadec-4-ynoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a keto group, which is further connected to an octadec-4-ynoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl octadec-4-ynoate typically involves the esterification of 2-oxo-2-phenylethanol with octadec-4-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl octadec-4-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2-phenylethyl octadec-4-ynoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl octadec-4-ynoate involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl acetate
  • 2-Oxo-2-phenylethyl butyrate
  • 2-Oxo-2-phenylethyl hexanoate

Uniqueness

2-Oxo-2-phenylethyl octadec-4-ynoate is unique due to its long alkyne chain, which imparts distinct physicochemical properties compared to other similar compounds.

Properties

CAS No.

90123-97-0

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

phenacyl octadec-4-ynoate

InChI

InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-13,19,22-23H2,1H3

InChI Key

DSQWEGXLJIIFKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC#CCCC(=O)OCC(=O)C1=CC=CC=C1

Origin of Product

United States

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